molecular formula C25H23NO4 B557947 Fmoc-2-methyl-D-phenylalanine CAS No. 352351-63-4

Fmoc-2-methyl-D-phenylalanine

Cat. No. B557947
M. Wt: 401.5 g/mol
InChI Key: GYFMRMRGTNDDAT-HSZRJFAPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Fmoc-2-methyl-D-phenylalanine” is a derivative of phenylalanine, an amino acid. It has a molecular formula of C25H23NO4 and a molecular weight of 401.45 . The Fmoc group (9-fluorenylmethoxycarbonyl) is a base-labile protecting group used in peptide synthesis .


Synthesis Analysis

The synthesis of Fmoc-2-methyl-D-phenylalanine involves the coupling of the tert-butyl ester of valine or glycine to Fmoc-protected phenylalanine by carbodiimide chemistry, followed by the elimination of the tert-butyl protecting group under acidic conditions .


Molecular Structure Analysis

The molecular structure of Fmoc-2-methyl-D-phenylalanine is characterized by the presence of the Fmoc group, which improves the association of peptide building blocks due to its aromaticity . The β-sheet structure is principally interlocked by π–π stacking of the Fmoc groups .


Chemical Reactions Analysis

Fmoc-2-methyl-D-phenylalanine can form stable supramolecular hydrogels due to the formation of a supramolecular nanofiber . The gelation property and morphology of Fmoc-2-methyl-D-phenylalanine were compared to Fmoc-phenylalanine-glycine (Fmoc-FG), and it was found that Fmoc-2-methyl-D-phenylalanine exhibited a stiffer hydrogel at pH 7.4 .


Physical And Chemical Properties Analysis

Fmoc-2-methyl-D-phenylalanine appears as a white to off-white powder . It has a melting point range of 180 - 195 °C .

Scientific Research Applications

Biochemical Significance and Drug Metabolism

Research has highlighted the significant role of flavin-containing monooxygenases (FMOs) in drug metabolism, specifically in the oxygenation of nucleophilic heteroatom-containing chemicals and drugs. FMOs generally convert substances into harmless, polar, readily excreted metabolites, although sometimes they can bioactivate chemicals into toxic materials. The genetic variability and allelic variation of FMO contribute to interindividual differences in drug metabolism. Unlike cytochrome P450 (CYP), FMO is not easily induced nor readily inhibited, suggesting minimal adverse drug-drug interactions for substances metabolized primarily by FMO. This property could offer advantages in drug design by incorporating FMO detoxication pathways into drug candidates to develop more drug-like materials (Cashman & Zhang, 2006).

Sensors and Biosensors for Amino Acid Detection

The development of sensors and biosensors for the electrochemical detection of amino acids, including phenylalanine, is a rapidly growing research area. Conducting polymers and molecularly imprinted polymers have been used as sensitive materials in the construction of these devices. These sensors and biosensors have potential applications in medicine and pharmacy for the quality control of medicines and in studying and monitoring diseases associated with amino acids (Dinu & Apetrei, 2022).

Pathogenesis of Phenylketonuria (PKU)

Understanding the pathogenesis of PKU, a condition directly related to phenylalanine metabolism, has been a focus of research. Elevated blood phenylalanine concentrations can disrupt cerebral metabolism and cognitive function. Different hypotheses on PKU pathogenesis emphasize the effects of disturbed transport of large neutral amino acids from blood to brain on neurotransmitter and protein synthesis. Though the definitive roles of these processes in PKU are not fully understood, they substantially influence clinical outcomes (de Groot et al., 2010).

Amino Acid Dependency in Melanoma Cells

Research into the specific amino acid dependency of melanoma cells has shown that restricting tyrosine and phenylalanine can trigger alterations in metabolic and signaling pathways, affecting tumor cell invasion and inducing apoptosis. This indicates a link between amino acid concentration and signaling pathways that modulate the cellular behaviors of melanoma cells, suggesting potential therapeutic strategies based on amino acid restriction (Fu & Meadows, 2007).

Safety And Hazards

Fmoc-2-methyl-D-phenylalanine should be handled with care to avoid dust formation. Contact with skin and eyes should be avoided, and adequate ventilation should be ensured . In case of accidental release, personnel should be evacuated to safe areas .

properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-methylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO4/c1-16-8-2-3-9-17(16)14-23(24(27)28)26-25(29)30-15-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h2-13,22-23H,14-15H2,1H3,(H,26,29)(H,27,28)/t23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYFMRMRGTNDDAT-HSZRJFAPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90427843
Record name Fmoc-2-methyl-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90427843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-2-methyl-D-phenylalanine

CAS RN

352351-63-4
Record name N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methyl-D-phenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=352351-63-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fmoc-2-methyl-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90427843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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